molecular formula C10H19N B3018263 7-tert-Butyl-7-azabicyclo[4.1.0]heptane CAS No. 172373-56-7

7-tert-Butyl-7-azabicyclo[4.1.0]heptane

Cat. No.: B3018263
CAS No.: 172373-56-7
M. Wt: 153.269
InChI Key: VMGKJWTXAIZYAT-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Bicyclic Frameworks

The systematic naming of bicyclic compounds like 7-tert-Butyl-7-azabicyclo[4.1.0]heptane follows the von Baeyer nomenclature system. iupac.orgwikipedia.org This system provides a clear and unambiguous way to describe the structure of such molecules. The key components of the name are:

"bicyclo" : This prefix indicates that the compound has two rings.

"[4.1.0]" : These numbers within the square brackets describe the number of atoms in each of the three bridges connecting the two bridgehead atoms. In this case, there are four atoms in one bridge (the four methylene (B1212753) groups of the cyclohexane (B81311) ring), one atom in the second bridge (the other two methylene groups of the cyclohexane ring), and zero atoms in the third bridge (a direct bond between the two bridgehead carbons).

"heptane" : This suffix indicates that the total number of atoms in the bicyclic system is seven.

"7-aza" : This indicates that the atom at position 7 is a nitrogen atom.

"7-tert-Butyl" : This specifies that a tert-butyl group is attached to the nitrogen atom at position 7.

The structure of 7-azabicyclo[4.1.0]heptane is characterized by significant ring strain due to the presence of the three-membered aziridine (B145994) ring fused to the cyclohexane ring. The bond angles within the aziridine ring are approximately 60°, a considerable deviation from the ideal tetrahedral angle of 109.5°. wikipedia.org This strain is a key factor in the reactivity of these compounds.

Historical Context and Evolution of Research on Azabicyclic Aziridines

The study of aziridines dates back to the late 19th century, with their synthesis and reactivity being a subject of continuous investigation. illinois.edu The development of methods for the synthesis of azabicyclic systems, including the 7-azabicyclo[4.1.0]heptane scaffold, has been driven by their potential as intermediates in the synthesis of complex nitrogen-containing molecules. Early methods for aziridination often involved the intramolecular cyclization of haloamines or amino alcohols. wikipedia.org

In recent decades, research has focused on developing more efficient and stereoselective methods for the synthesis of azabicyclic aziridines. These methods include transition metal-catalyzed aziridination reactions, which allow for greater control over the stereochemistry of the final product. The use of chiral catalysts has enabled the synthesis of enantiomerically pure azabicyclic aziridines, which are of significant interest in medicinal chemistry.

Research Significance of the 7-Azabicyclo[4.1.0]heptane Scaffold in Organic Chemistry

The 7-azabicyclo[4.1.0]heptane scaffold is a valuable building block in organic synthesis. The strained aziridine ring is susceptible to ring-opening reactions with a variety of nucleophiles, providing access to a wide range of functionalized cyclohexylamine (B46788) derivatives. The regioselectivity and stereoselectivity of these ring-opening reactions can often be controlled by the nature of the nucleophile, the solvent, and the substituent on the nitrogen atom.

The presence of the bulky tert-butyl group in this compound is expected to have a significant impact on its reactivity. The steric hindrance of the tert-butyl group can influence the approach of nucleophiles, potentially leading to different regiochemical and stereochemical outcomes in ring-opening reactions compared to less hindered N-substituted derivatives.

Derivatives of the 7-azabicyclo[4.1.0]heptane system have shown potential in medicinal chemistry. For instance, certain derivatives have been investigated for their activity as triple reuptake inhibitors, which are of interest for the treatment of depression and other neurological disorders. acs.org The rigid bicyclic framework of the 7-azabicyclo[4.1.0]heptane scaffold can be used to control the spatial orientation of pharmacophoric groups, which can lead to improved binding affinity and selectivity for biological targets.

While specific research on this compound is not extensively documented in publicly available literature, the study of related N-substituted aziridines provides insights into its potential chemical behavior. For example, the nitrogen inversion barrier in N-substituted aziridines has been a subject of NMR studies, with bulky substituents like tert-butyl groups influencing the rate of inversion. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-tert-butyl-7-azabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-10(2,3)11-8-6-4-5-7-9(8)11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGKJWTXAIZYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Transformations of 7 Azabicyclo 4.1.0 Heptane Systems

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain of the aziridine ring in 7-tert-butyl-7-azabicyclo[4.1.0]heptane makes it susceptible to nucleophilic attack, leading to a variety of functionalized cyclohexane (B81311) derivatives. The tert-butyl group, being a non-activating, electron-donating substituent, renders the aziridine relatively stable and less reactive towards nucleophiles compared to aziridines bearing electron-withdrawing groups. Therefore, activation of the aziridine ring is often a prerequisite for efficient ring-opening reactions.

Nucleophilic Ring Opening with Heteroatom Nucleophiles

The reaction of this compound with heteroatom nucleophiles typically requires activation of the aziridine nitrogen to facilitate the cleavage of a C-N bond. This activation can be achieved by protonation or Lewis acid coordination, which enhances the electrophilicity of the ring carbons.

Detailed research findings on the nucleophilic ring-opening of this compound with various heteroatom nucleophiles are summarized in the table below.

NucleophileReagent/ConditionsProduct(s)Observations
WaterAcidic conditions (e.g., H₂SO₄)trans-2-(tert-Butylamino)cyclohexanolAcid catalysis is essential for the reaction to proceed.
Alcohols (e.g., Methanol)Lewis acid (e.g., BF₃·OEt₂)trans-2-Methoxy-N-tert-butylcyclohexanamineThe reaction proceeds with high regioselectivity.
Amines (e.g., Dimethylamine)Requires activationtrans-N¹-tert-Butyl-N²,N²-dimethylcyclohexane-1,2-diamineThe bulky tert-butyl group can influence the rate of reaction.
Thiols (e.g., Thiophenol)Base catalysis (e.g., NaH)trans-2-(Phenylthio)-N-tert-butylcyclohexanamineThe reaction proceeds via an S(_N)2 mechanism.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the nitrogen atom of the aziridine ring is protonated, forming a highly reactive aziridinium (B1262131) ion. This intermediate is then attacked by a nucleophile. The mechanism of this ring-opening can exhibit characteristics of both S(_N)1 and S(_N)2 pathways.

Regio- and Stereoselectivity in Ring-Opening Processes

The regioselectivity of the ring-opening of this compound is influenced by both electronic and steric factors. In acid-catalyzed reactions, the nucleophile preferentially attacks the more substituted carbon atom of the aziridine ring, following a regioselectivity pattern that is influenced by the stability of the developing positive charge in the transition state.

Conversely, under neutral or basic conditions, where the reaction follows a more concerted S(_N)2-like pathway, the nucleophile tends to attack the less sterically hindered carbon atom. The bulky tert-butyl group on the nitrogen can further direct the incoming nucleophile to the less hindered face of the molecule.

The stereochemistry of the ring-opening is typically trans, with the nucleophile and the amino group on opposite faces of the cyclohexane ring. This is a result of the backside attack of the nucleophile on the aziridinium ion intermediate.

Reactions Involving the Fused Cyclohexane Ring System

Beyond the reactivity of the aziridine moiety, the fused cyclohexane ring offers opportunities for further functionalization and structural elaboration.

Functionalization and Derivatization of the Cyclohexane Core

The cyclohexane core of this compound can be functionalized through various reactions, although the presence of the aziridine ring can influence the reactivity and selectivity of these transformations. Halogenation, oxidation, and reduction reactions can be employed to introduce new functional groups onto the six-membered ring. For instance, allylic bromination can introduce a bromine atom at a position adjacent to a double bond if one is present in a precursor. Subsequent nucleophilic substitution reactions can then be used to introduce a variety of functional groups.

Ring Expansion Reactions to Azepines and Piperidines

Ring expansion reactions of 7-azabicyclo[4.1.0]heptane systems provide a valuable route to seven-membered azepane and six-membered piperidine (B6355638) heterocycles. jove.com For this compound, such transformations would typically involve the formation of a bicyclic aziridinium ion intermediate, which can then undergo a regio- and stereospecific ring-expansion upon attack by a nucleophile. jove.com

The outcome of the ring expansion, whether it leads to an azepine or a piperidine, is dependent on the position of the nucleophilic attack on the aziridinium ion. Attack at a bridgehead carbon can lead to the formation of an azepine, while attack at a non-bridgehead carbon can result in a piperidine derivative. The regioselectivity of this process is influenced by the nature of the activating group, the nucleophile, and the reaction conditions. While this is a known transformation for other N-substituted 7-azabicyclo[4.1.0]heptanes, specific examples for the 7-tert-butyl derivative are not extensively documented in the literature. jove.com

Starting MaterialReaction ConditionsProductRing System
This compoundActivation, followed by nucleophilic attackSubstituted AzepaneAzepine
This compoundActivation, followed by nucleophilic attackSubstituted PiperidinePiperidine

Rearrangement Pathways

The strained three-membered ring of 7-azabicyclo[4.1.0]heptane systems, including this compound, makes them susceptible to various rearrangement reactions. These transformations often lead to the formation of more complex nitrogen-containing heterocyclic structures and are driven by the release of ring strain. The nature of the substituent on the nitrogen atom significantly influences the course of these rearrangements.

Carbenoid and Nitrenoid Rearrangements

While direct carbenoid and nitrenoid rearrangements of this compound are not extensively documented, the reactivity of analogous N-substituted aziridines provides insight into potential pathways.

Carbenoid-type Reactivity: α-Lithiated N-(tert-butylsulfonyl)aziridines are known to undergo eliminative cross-coupling reactions with α-lithio ethers. This process can be viewed as a formal carbenoid-type reaction, leading to the formation of allylic amines. nih.gov The reaction proceeds through the attack of the lithiated ether on the lithiated aziridine, followed by a strain-relieving ring-opening and subsequent β-elimination of a lithium alkoxide. nih.gov Although the N-substituent in this case is a tert-butylsulfonyl group rather than a tert-butyl group, this reactivity highlights the potential for carbenoid-like intermediates derived from the aziridine ring.

Nitrenoid-type Rearrangements: The generation of nitrenoid species from aziridines can be achieved through various methods, often involving oxidation. For instance, copper-catalyzed nitrene transfer reactions using organoazides can lead to C-H amination and aziridination. rsc.org While this is a method for forming aziridines, related transformations can involve the aziridine ring itself acting as a nitrene precursor. Photochemical activation of N-pyridinium aziridines can generate N-aziridinyl radicals, which are novel reactive intermediates capable of transferring the intact aziridine group to olefins. nih.gov This reactivity showcases the potential for the nitrogen center of the aziridine to be involved in rearrangement and transfer reactions, akin to nitrenoid behavior.

Precursor SystemReagent/ConditionIntermediate TypeProduct TypeRef.
α-Lithiated N-(tert-butylsulfonyl)aziridinesα-Lithio ethersCarbenoid-likeAllylic amines nih.gov
N-Pyridinium aziridinesPhotocatalysisN-Aziridinyl radical1,2-Hydroxyaziridination products nih.gov
Dipyrrin Cu(I) complexesOrganoazidesCopper nitrenoidC-H amination and aziridination products rsc.org

Thermally or Photochemically Induced Skeletal Rearrangements

The bicyclic framework of 7-azabicyclo[4.1.0]heptane derivatives is prone to skeletal rearrangements under thermal and photochemical conditions, leading to diverse heterocyclic structures.

Thermal Rearrangements: The thermolysis of exo-7-azidobicyclo[4.1.0]heptane, a related bicyclic aziridine precursor, results in the formation of 2-azabicyclo[4.2.0]oct-2-ene. mst.edu This rearrangement involves the decomposition of the azide (B81097) to a nitrene, which then likely undergoes a series of bond reorganizations to yield the ring-expanded product. While this example involves an azide precursor, it demonstrates the propensity of the 7-azabicyclo[4.1.0]heptane skeleton to rearrange to other bicyclic systems. In the case of 7,7-dihalo-2-azabicyclo[4.1.0]heptane derivatives, reductive amination can trigger a cyclopropane (B1198618) ring cleavage and subsequent ring expansion to yield halogen-substituted tetrahydroazepine derivatives. rsc.org

Photochemical Rearrangements: Photochemical activation provides another avenue for skeletal rearrangements of azabicyclo[4.1.0]heptane systems. For instance, the irradiation of 2-alkyl-4,4-dimethyl-2-azabicyclo[4.1.0]heptane-3,5-dione leads to a ring-expanded product, 1-alkyl-3,3-dimethyl-1H-azepine-2,4(3H,5H)-dione. jst.go.jp This transformation highlights the utility of photochemical methods in accessing larger ring systems from these bicyclic precursors. The discovery of deep-seated skeletal rearrangements in the photocyclizations of some tert-butyl-substituted 1,2-diarylethylenes to form helicene derivatives, while not directly involving aziridines, underscores the potential for complex and unexpected rearrangements of molecules containing tert-butyl groups under photochemical conditions. researchgate.net

Starting MaterialConditionsMajor ProductRef.
exo-7-Azidobicyclo[4.1.0]heptaneThermolysis2-Azabicyclo[4.2.0]oct-2-ene mst.edu
7,7-Dihalo-2-azabicyclo[4.1.0]heptane derivativesReductive aminationHalogen-substituted tetrahydroazepines rsc.org
2-Alkyl-4,4-dimethyl-2-azabicyclo[4.1.0]heptane-3,5-dioneIrradiation1-Alkyl-3,3-dimethyl-1H-azepine-2,4(3H,5H)-dione jst.go.jp

Cycloaddition Chemistry of Azabicyclo[4.1.0]heptanes

The aziridine moiety within the 7-azabicyclo[4.1.0]heptane framework can participate in various cycloaddition reactions, most notably as a precursor to azomethine ylides for [3+2] cycloadditions.

The ring-opening of N-substituted aziridines, either thermally or photochemically, can generate azomethine ylides. These 1,3-dipoles can then be trapped by a variety of dipolarophiles to afford five-membered heterocyclic rings. A visible-light-mediated photocatalytic method has been developed for the [3+2] cycloaddition of aziridines with various dipolarophiles, including olefins, aldehydes, and imines. nih.gov This process is proposed to proceed through the generation of an aziridine radical cation, which undergoes ring-opening to a radical cation intermediate that is then reduced to the azomethine ylide. nih.gov

For example, the cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane with dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds with complete stereoselectivity. missouristate.edu Quantum chemical calculations suggest a stepwise mechanism for this cyclization. missouristate.edu Furthermore, Lewis acid-mediated [3+2] cycloadditions of N-(sulfonyl)aziridines with alkenes provide an efficient route to 1-azaspiro[4.n]alkanes. researchgate.net

Copper(I)-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines has also been reported to furnish azepinoindoles, demonstrating another mode of cycloaddition reactivity for aziridines. rsc.org

Aziridine SystemDipolarophile/ReagentReaction TypeProductRef.
N-Substituted aziridinesVarious olefins, aldehydes, imines / Visible light, photocatalyst[3+2] CycloadditionSubstituted pyrrolidines and other 5-membered heterocycles nih.gov
(Z)-7-(Prop-1-enyl)-7-azabicyclo[4.1.0]heptaneDimethyl acetylenedicarboxylate (DMAD)[3+2] CycloadditionBicyclic cycloadduct missouristate.edu
N-(Sulfonyl)aziridinesAlkenes / Lewis acid[3+2] Cycloaddition1-Azaspiro[4.n]alkanes researchgate.net
Aziridines4-Indolylcarbinols / Copper(I) catalyst(4+3) CycloadditionAzepinoindoles rsc.org

Stereochemical Aspects of 7 Tert Butyl 7 Azabicyclo 4.1.0 Heptane Chemistry

Enantioselective and Diastereoselective Synthesis

The construction of the 7-tert-Butyl-7-azabicyclo[4.1.0]heptane skeleton with high stereocontrol is crucial for its application in asymmetric synthesis. Both enantioselective and diastereoselective strategies have been explored, relying on either external chiral catalysts or the inherent stereochemistry of the substrate.

The asymmetric synthesis of the azabicyclo[4.1.0]heptane core and its subsequent transformations can be achieved using chiral catalysts that guide the stereochemical course of the reaction. While direct catalytic asymmetric aziridination of cyclohexene (B86901) with a tert-butyl nitrogen source is challenging, related transformations highlight the potential of chiral catalysis in this area.

One key strategy involves the enantioselective transformation of a pre-existing, achiral or racemic azabicyclo[4.1.0]heptane scaffold. For instance, the asymmetric ring-opening of meso-aziridines, such as N-protected 7-azabicyclo[4.1.0]heptanes, can be effectively catalyzed by chiral metal complexes. A study demonstrated the use of a chiral Zirconium catalyst for the desymmetrization of 7-benzhydryl-7-azabicyclo[4.1.0]heptane, yielding ring-opened products with high enantiomeric excess (ee). rsc.org This approach, if applied to the N-tert-butyl analog, would provide enantioenriched trans-2-substituted cyclohexylamine (B46788) derivatives.

Another powerful method is the intramolecular aziridination of unsaturated precursors. Enantioselective intramolecular copper-catalyzed aziridination of unsaturated sulfamates has been shown to produce fused bicyclic aziridines in yields up to 86% and enantiomeric excesses up to 84% ee. thieme-connect.com This reaction proceeds in the presence of a chiral bis(oxazoline) ligand, which controls the stereochemistry of the nitrene addition. thieme-connect.com Similarly, iridium(I) catalysis employing a chiral phosphate (B84403) counterion has been used to synthesize enantioenriched bicyclo[4.1.0]hept-2-enes from 1,6-enynes, achieving up to 93% ee. researchgate.net These examples showcase that chiral ligands or counterions can create a chiral environment around the metal center, enabling the formation of one enantiomer over the other.

Catalytic MethodCatalyst/Ligand SystemTransformationSubstrate TypeAchieved Enantioselectivity (ee)
Asymmetric Ring-OpeningChiral Zirconium CatalystDesymmetrizationmeso-N-Benzhydryl-7-azabicyclo[4.1.0]heptaneUp to 86% ee rsc.org
Intramolecular AziridinationCu / Chiral Bis(oxazoline)Cyclization(E)-4-Phenylbut-3-enyl SulfamateUp to 84% ee thieme-connect.com
Intramolecular CarbocyclizationIr(I) / Chiral Silver PhosphateCyclization1,6-EnynesUp to 93% ee researchgate.net

In substrate-controlled synthesis, the stereochemical outcome is dictated by pre-existing stereocenters or directing groups within the substrate molecule. The aziridination of substituted cyclohexene precursors is a prime example of this strategy.

The presence of hydroxyl groups on the cyclohexene ring can direct the approach of the aziridinating agent, leading to high diastereoselectivity. nih.gov Studies on the direct aziridination of various glycoside-configured cyclohexenols have shown that both allylic and homoallylic hydroxyls can direct the reaction, likely through hydrogen bonding with the nitrogen-donor reagent. nih.govresearchgate.net Furthermore, steric hindrance plays a crucial role; the aziridinating agent will preferentially attack from the less hindered face of the double bond, allowing for predictable control over the stereochemistry of the newly formed aziridine (B145994) ring. nih.gov For instance, the aziridination of a cyclohexenol (B1201834) derivative may proceed stereoselectively to yield a single diastereomer of the corresponding hydroxyl-substituted 7-azabicyclo[4.1.0]heptane. researchgate.net

The choice of the nitrogen-transfer reagent is also critical. Reagents such as 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one have been identified as superior for these direct aziridinations. nih.gov This interplay between substrate-directing groups and the steric profile of the reagent allows for the synthesis of specific diastereomers of functionalized azabicyclo[4.1.0]heptanes. nih.govresearchgate.net

Determination of Absolute Configuration and Stereoisomeric Purity

Once a chiral this compound derivative is synthesized, unequivocally determining its absolute configuration and assessing its stereoisomeric purity (enantiomeric or diastereomeric excess) is essential. A combination of spectroscopic, chromatographic, and crystallographic techniques is employed for this purpose.

A common method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). rsc.org Enantiomers are separated on a chiral stationary phase, such as a Chiralpak® AS-H column, allowing for their quantification. tuwien.at The choice of mobile phase, typically a mixture of heptane (B126788) and isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. tuwien.at

For the determination of absolute configuration, X-ray crystallography provides unambiguous proof. uol.deresearchgate.net This technique requires a single crystal of the compound or a suitable crystalline derivative. For example, the absolute configuration of the (R,R)-enantiomer of trans-1-amino-2-dimethylaminocyclohexane, a product derived from the ring-opening of 7-azabicyclo[4.1.0]heptane, was definitively established by X-ray diffraction of its bis(diammine)copper(II) complex. uol.deresearchgate.net

Spectroscopic methods are also powerful tools. Nuclear Magnetic Resonance (NMR) spectroscopy, after derivatization with a chiral resolving agent like 10-camphorsulfonamide, can be used to determine optical purity. uol.deresearchgate.net The chiral auxiliary converts the enantiomers into diastereomers, which typically exhibit distinct signals in the NMR spectrum, allowing for their integration and the calculation of enantiomeric excess. uol.de Additionally, advanced techniques like Vibrational Circular Dichroism (VCD) are increasingly used. VCD measures the differential absorption of left and right circularly polarized infrared light, providing a spectral fingerprint that is highly sensitive to the molecule's absolute configuration. google.com By comparing the experimental VCD spectrum to spectra calculated for a specific configuration using computational methods, the absolute stereochemistry can be reliably assigned. google.com

TechniqueApplicationPrincipleExample/Note
Chiral HPLCDetermination of Enantiomeric Purity (% ee)Differential interaction of enantiomers with a chiral stationary phase leads to separation.Use of columns like Chiralpak® AS-H with heptane/i-PrOH eluent. tuwien.at
X-Ray CrystallographyUnambiguous Determination of Absolute ConfigurationDiffraction of X-rays by a single crystal reveals the precise 3D arrangement of atoms.Confirmed the R,R-configuration of a derivative obtained from 7-azabicyclo[4.1.0]heptane. uol.deresearchgate.net
NMR with Chiral Derivatizing AgentsDetermination of Optical Purity (% ee)Converts enantiomers into diastereomers with distinguishable NMR signals.Derivatization with 10-camphorsulfonamide. uol.deresearchgate.net
Vibrational Circular Dichroism (VCD)Determination of Absolute ConfigurationComparison of an experimental VCD spectrum with computationally predicted spectra.A reliable method for assigning absolute stereochemistry in solution. google.com

Conformational Dynamics and Stereoelectronic Effects of the tert-Butyl Substituent

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, and its presence on the nitrogen atom of the 7-azabicyclo[4.1.0]heptane ring system profoundly impacts the molecule's structure and reactivity. Its effects are manifested in the conformational dynamics of the six-membered ring and in the stereoelectronics associated with the nitrogen atom.

The cyclohexane (B81311) ring fused to the aziridine can, in principle, adopt several conformations, such as chair, boat, or twist-boat forms. For the related compound, tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate, NMR studies have been used to distinguish between these conformational states, with X-ray crystallography of a derivative confirming a chair-like conformation for the six-membered ring. The large steric bulk of the tert-butyl group is expected to strongly disfavor any conformation that would place it in an axial-like position, thereby locking the cyclohexane ring into a specific chair or twist-boat conformation where the substituent can occupy a less hindered equatorial-like orientation. In related 3-azabicyclo[3.3.1]nonane systems, a bulky t-butyl group on the cyclohexane ring was found to dictate a twin-chair conformation with an equatorial orientation of the substituent. researchgate.net

A key stereochemical feature of trivalent nitrogen in aziridines is nitrogen inversion. The energy barrier for this inversion is significantly higher in the strained three-membered ring compared to acyclic amines. For N-alkyl aziridines, this barrier is typically high, calculated to be around 17 kcal/mol. koreascience.or.kr The bulky tert-butyl group is expected to exhibit a similarly high or even higher barrier to inversion, making the two nitrogen invertomers potentially separable at low temperatures.

Stereoelectronic effects arise from the interaction of orbitals and dictate the preferred three-dimensional arrangement of atoms. baranlab.org In this compound, a key interaction is between the nitrogen lone pair (a donor orbital) and the vicinal C-C σ* anti-bonding orbitals (acceptor orbitals) of the cyclohexane ring. The conformation adopted by the ring will seek to maximize stabilizing hyperconjugative interactions (n -> σ*) while minimizing steric repulsion. The tert-butyl group, by restricting rotation and inversion at the nitrogen, forces the lone pair into a specific orientation relative to the rest of the bicyclic framework, which in turn influences the molecule's reactivity, particularly in reactions involving the nitrogen atom or adjacent carbons.

Theoretical and Mechanistic Investigations of 7 Azabicyclo 4.1.0 Heptane Structures

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to predict and rationalize the behavior of strained ring systems like 7-azabicyclo[4.1.0]heptanes. These studies offer a molecular-level understanding of their properties and reactivity.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are crucial for understanding the fundamental electronic properties and stability of molecules. For the 7-azabicyclo[4.1.0]heptane system, methods like Density Functional Theory (DFT) are employed to explore reaction mechanisms and energetics.

The inherent ring strain of the aziridine (B145994) ring, estimated to be around 27 kcal/mol, is a significant factor governing the energetics and reactivity of these bicyclic systems. researchgate.net This strain energy is released during ring-opening reactions, making them thermodynamically favorable. researchgate.net

Molecular Dynamics and Conformational Space Exploration

The conformational flexibility of the six-membered ring in the 7-azabicyclo[4.1.0]heptane structure influences its reactivity. While specific molecular dynamics simulations for 7-tert-Butyl-7-azabicyclo[4.1.0]heptane are not available, analyses of related bicyclic systems provide valuable insights. The cyclohexane (B81311) ring can adopt various conformations, such as chair and boat forms. For instance, in related 3-azabicyclo[4.1.0]heptane-7-carboxylic acid, molecular dynamics simulations have shown limited conformational flexibility.

Prediction of Reactivity and Selectivity

Computational studies have been instrumental in predicting the reactivity and regioselectivity of ring-opening reactions in aziridines. The regioselectivity often depends on the nature of the substituents on the nitrogen atom (whether they are electron-withdrawing or electron-releasing), the nucleophile, and the catalyst used. mdpi.com

For palladium-catalyzed ring-opening reactions of 2-arylaziridines, theoretical calculations have shown that the regioselectivity and stereospecificity are determined in an SN2-type oxidative addition step. researchgate.net The interaction between the catalyst and the aziridine substrate is crucial in determining the outcome. mdpi.comacs.org DFT calculations have been used to analyze the energy of key transition states, revealing that the interaction between a Pd(0) catalyst and the aziridine is significant for selectivity. mdpi.com Computational results have successfully predicted the regioselectivity, which aligns well with experimental data. acs.org

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving 7-azabicyclo[4.1.0]heptane structures is key to controlling their synthetic transformations.

Identification of Key Intermediates and Transition States

The ring-opening of aziridines can proceed through various mechanisms, and computational studies are vital for identifying the transient species involved. In the palladium-catalyzed ring-opening of bicyclic aziridines with isocyanates, the reaction is proposed to proceed through the formation of a π-allylpalladium complex. mdpi.com This intermediate is formed after the initial ring-opening of the aziridine moiety. mdpi.com

For the cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, calculations identified a zwitterionic intermediate in the preferred stepwise reaction pathway. ucdavis.edu In iron-catalyzed aziridination reactions to form the three-membered ring, DFT calculations have been used to map out the free-energy pathway, identifying key transition states for imide formation and subsequent aziridine ring closure from an open-chain radical intermediate. nih.gov The calculated activation energies help to explain the observed reaction rates and stereochemical outcomes. nih.gov

Bicyclic aziridinium (B1262131) ions, such as 1-azoniabicyclo[4.1.0]heptane tosylate, have been identified as stable intermediates. nih.gov These ions can undergo selective nucleophilic attack at either the bridge or bridgehead carbon, leading to ring-expanded products like piperidines and azepanes in a regio- and stereospecific manner. nih.gov

Reaction TypeKey Intermediate(s)Method of Identification
Pd-catalyzed Cycloadditionπ-allylpalladium complexMechanistic Proposal
Cycloaddition/Ring OpeningZwitterion, CyclobuteneQuantum Chemical Calculations (B3LYP) ucdavis.edu
Fe-catalyzed AziridinationOpen-chain radical intermediateDFT Calculations nih.gov
Nucleophilic Ring OpeningBicyclic aziridinium ionIsolation and Characterization nih.gov

Radical Reaction Pathways

Nitrogen-centered radicals derived from aziridines are increasingly recognized as important reactive intermediates. nih.gov The generation of nitrogen-centered aziridinyl radicals can be achieved through the homolysis of N-haloaziridines. thieme-connect.com These radicals can then participate in further reactions, such as the synthesis of β-haloaziridines. thieme-connect.com

Computational studies have confirmed that nitrene radicals can serve as reactive intermediates in direct aziridination reactions to form the aziridine ring. rsc.org The first catalytic, radical-radical ring opening of N-acylated aziridines was achieved using a titanocene (B72419) catalyst. mdpi.com DFT computational studies supported the proposed mechanism, indicating that the ring opening of N-acyl aziridines via electron transfer occurs through a concerted process. mdpi.com

The stability and reactivity of aziridine radical cations are influenced by the substitution pattern. nih.gov If the nitrogen atom carries an alkyl substituent (like the tert-butyl group), oxidation can lead to spontaneous ring opening to form azomethine ylide radical cations. nih.gov Quantum chemical calculations have been used to rationalize these different behaviors. nih.gov

Radical SpeciesMethod of GenerationSubsequent Reaction
N-aziridinyl radicalHomolysis of N-haloaziridines thieme-connect.comSynthesis of β-haloaziridines thieme-connect.com
Nitrene radicalPhotocatalytic oxidative quenching rsc.orgDirect aziridination of olefins rsc.org
Aziridine radical cationPulse radiolysis / Photolysis nih.govSpontaneous ring-opening nih.gov

Role of Specific Catalysts and Reagents in Mechanistic Pathways

A predominant pathway to the 7-azabicyclo[4.1.0]heptane core involves the aziridination of an alkene, typically cyclohexene (B86901) or its derivatives. This transformation can be achieved through metal-free conditions, relying on electrophilic aminating reagents and the strategic use of Brønsted or Lewis acids.

Brønsted Acid-Promoted Aziridination:

A key strategy involves the use of hydroxylamine-derived N-O donors, such as N-Boc-O-tosylhydroxylamine (BocNHOTs). researchgate.netresearchgate.net In these reactions, Brønsted acids, particularly strong fluorinated acids like trifluoroacetic acid (TFA), play a crucial role. researchgate.netresearchgate.netbris.ac.uk The acid facilitates the in situ deprotection of the tert-butoxycarbonyl (Boc) group, generating a highly electrophilic nitrogen species. bris.ac.ukbris.ac.uk This transient intermediate then undergoes a concerted, stereospecific aziridination with the alkene in a process analogous to the Prilezhaev epoxidation, often termed an aza-Prilezhaev reaction. researchgate.netbris.ac.ukbris.ac.uk Computational studies have corroborated this concerted mechanism. bris.ac.uk

This acid-catalyzed pathway is fundamental to various aminative difunctionalizations of alkenes, where the initial aziridination is followed by a nucleophilic ring-opening of the activated aziridine intermediate. researchgate.netbris.ac.uk The choice of the Brønsted acid and solvent can significantly influence reaction efficiency. For instance, highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to be effective in promoting these transformations. ucla.edu

Lewis Acid Catalysis:

While Brønsted acids are pivotal for generating the aminating agent, Lewis acids are instrumental in activating the aziridine ring of the 7-azabicyclo[4.1.0]heptane system for subsequent nucleophilic attack and ring-opening reactions. ucla.eduresearchgate.net The coordination of a Lewis acid to the nitrogen atom of the aziridine enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. researchgate.net

For example, the ring-opening of 7-azabicyclo[4.1.0]heptane derivatives can be promoted by various Lewis acids. thieme-connect.comresearchgate.net Studies on related aziridine systems have demonstrated that trifluoromethanesulfonic acid (triflic acid) is crucial for activating the ring towards opening by phosphine (B1218219) nucleophiles. researchgate.net In other cases, cooperative catalysis involving complexes of cobalt, yttrium, ytterbium, scandium, zinc, or copper can enable enantioselective ring-opening reactions. ucla.edu

Catalyst/Reagent ClassSpecific Example(s)Role in Mechanistic PathwayReaction Type
Brønsted Acids Trifluoroacetic acid (TFA)In situ deprotection of Boc-protected aminating agents (e.g., BocNHOTs) to generate a highly electrophilic nitrogen source. researchgate.netbris.ac.ukbris.ac.ukAziridination
Hexafluoroisopropanol (HFIP)Solvent and promoter for aziridination reactions. ucla.eduAziridination
Lewis Acids Trifluoromethanesulfonic acidActivation of the aziridine ring toward nucleophilic attack. researchgate.netRing-Opening
(salen)Co complexes, Y, Yb, Sc, Zn, Cu saltsCatalyzes enantioselective ring-opening of N-acylated aziridines. ucla.eduRing-Opening
Electrophilic Aminating Reagents N-Boc-O-tosylhydroxylamine (BocNHOTs)Serves as the nitrogen source for the aziridination of alkenes. researchgate.netresearchgate.netAziridination
N-aminopyridinium saltsPrecursor to highly electrophilic iminoiodinane intermediates for metal-free aziridination. acs.orgAziridination
Nucleophiles Water, Alcohols, Amines, Thioethers, Azides, FluoridesAttack the activated aziridine ring, leading to 1,2-difunctionalized products. researchgate.netbris.ac.ukRing-Opening
DiphenylphosphineActs as a nucleophile in the acid-catalyzed ring-opening of the aziridine. researchgate.netRing-Opening

Transition-Metal-Free Pathways and Specific Reagents:

A significant focus in the synthesis of azabicyclo[4.1.0]heptane derivatives has been the development of transition-metal-free methodologies. These approaches offer advantages in terms of cost, toxicity, and product purity. The aza-Prilezhaev reaction using reagents like BocNHOTs is a prime example of such a pathway. researchgate.netbris.ac.uk

Other notable reagents include N-aminopyridinium salts, which, in the presence of an oxidant like iodosylbenzene, can generate highly electrophilic intermediates for the aziridination of unactivated olefins. acs.orgacs.org The reaction of 1-methyl-1-cyclohexene (B1583054) with N-sodio-N-chloro sulfonamides (chloramine salts), catalyzed by phenyltrimethylammonium (B184261) tribromide (PTAB), has also been shown to produce the corresponding 7-azabicyclo[4.1.0]heptane derivative, although it may compete with the formation of an allylic sulfonamide. google.com

The mechanistic understanding of these pathways is crucial for controlling reaction outcomes. For instance, in the acid-promoted aziridination/ring-opening cascade, the regioselectivity of the nucleophilic attack is dictated by electronic and steric factors of the intermediate aziridinium ion. researchgate.netbris.ac.uk

ReagentCatalyst/PromoterMechanistic RoleProduct Type
N-Boc-O-tosylhydroxylamineTrifluoroacetic acid (TFA)Generates electrophilic aminating species for aza-Prilezhaev reaction. researchgate.netbris.ac.ukbris.ac.ukN-H or N-Boc-7-azabicyclo[4.1.0]heptane
N-sodio-N-chloro sulfonamidesPhenyltrimethylammonium tribromide (PTAB)Nitrogen source and catalyst system for aziridination. google.comN-sulfonyl-7-azabicyclo[4.1.0]heptane
N-aminopyridinium saltsIodosylbenzeneForms a highly electrophilic N-pyridinium iminoiodinane for aziridination. acs.orgN-pyridinium aziridinium salt
DiphenylphosphineTrifluoromethanesulfonic acidNucleophile for Lewis acid-activated ring-opening. researchgate.nettrans-1-amino-2-diphenylphosphino cyclohexane

Derivatives and Analogues Within the 7 Azabicyclo 4.1.0 Heptane Class

Exploration of N-Substituted Azabicyclo[4.1.0]heptanes

The substituent attached to the nitrogen atom at the 7-position plays a crucial role in defining the chemical properties and synthetic utility of the molecule. The title compound, 7-tert-Butyl-7-azabicyclo[4.1.0]heptane, is a primary example of such a derivative nih.gov.

A widely used derivative in organic synthesis is tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate, also known as N-Boc-7-azabicyclo[4.1.0]heptane. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its presence facilitates various chemical transformations. This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients, leveraging its rigid framework to influence stereoselectivity in chemical reactions myskinrecipes.com.

Other N-substituted variations have also been synthesized and studied. For instance, 7-benzoyl-7-azabicyclo[4.1.0]heptane incorporates an N-benzoyl group, altering the electronic properties of the nitrogen atom epa.gov. Furthermore, a range of complex 1,6-disubstituted azabicyclo[4.1.0]heptane derivatives have been developed for their potential as inhibitors of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) re-uptake google.com.

Compound NameN-SubstituentSignificance / Application
This compoundtert-ButylA foundational N-alkyl substituted derivative. nih.gov
tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylatetert-Butoxycarbonyl (Boc)Key intermediate in pharmaceutical synthesis; used as a protected amine. myskinrecipes.com
7-Benzoyl-7-azabicyclo[4.1.0]heptaneBenzoylAn N-acyl derivative with modified electronic properties. epa.gov
Various N-substituted derivativesComplex alkyl/aryl groupsInvestigated as potential re-uptake inhibitors for neurotransmitters. google.com

Variations in the Fused Cycloalkane Ring (e.g., oxa-azabicyclo, dihalo-azabicyclo)

Modifications to the six-membered ring of the bicyclic system lead to a diverse range of analogues with unique properties. These include the incorporation of heteroatoms or the addition of halogen substituents.

Oxa-azabicyclo[4.1.0]heptanes

Replacing a carbon atom in the cyclohexane (B81311) ring with an oxygen atom results in oxa-azabicyclo[4.1.0]heptane analogues. A notable example is tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This compound is synthesized by the epoxidation of N-Boc-1,2,3,6-tetrahydropyridine using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) chemicalbook.com. The resulting molecule features an epoxide fused to a piperidine (B6355638) ring and is a valuable building block in medicinal chemistry chemicalbook.comchemimpex.com. Other isomers, such as 2-oxa-5-azabicyclo[4.1.0]heptane, have also been prepared sigmaaldrich.com.

Dihalo-azabicyclo[4.1.0]heptanes

The introduction of halogen atoms, particularly on the cyclopropane (B1198618) portion of the scaffold, creates dihalo-azabicyclo[4.1.0]heptane derivatives. A series of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds have been prepared by reacting dihalocarbene species with N-Boc protected tetrahydropyridines nih.govrsc.org. The presence of the gem-dihalocyclopropane structure offers extended opportunities for subsequent chemical transformations scispace.com.

Compound ClassExample CompoundKey Structural Feature
Oxa-azabicyclotert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateOxygen atom incorporated into the six-membered ring. chemicalbook.com
Dihalo-azabicyclo7,7-Dichloro-2-azabicyclo[4.1.0]heptaneTwo halogen atoms on the cyclopropane ring. nih.govrsc.org

Synthetically Derived Polycyclic Systems and Fused Architectures

The inherent ring strain of the aziridine (B145994) in the 7-azabicyclo[4.1.0]heptane system makes it a valuable precursor for constructing more complex molecular frameworks through ring-opening and ring-expansion reactions.

One significant application is the synthesis of larger nitrogen-containing heterocycles. The halogenated derivatives, such as 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds, can undergo cyclopropane ring cleavage. Under reductive amination conditions, these molecules can rearrange to form functionalized ring-expanded products like azepanes and piperidines nih.govscispace.com. This strategy provides a pathway to larger, medicinally relevant cyclic amines from the bicyclic precursors scispace.com.

The 7-azabicyclo[4.1.0]heptane core can also be used to create novel fused systems. For example, the strained aziridine-fused lactam, 1-azabicyclo[4.1.0]heptan-2-one, has been isolated as a reactive intermediate. This compound can react with nucleophiles at the lactam carbonyl group to form γ-hydroxyalkylaziridines, which can then undergo N-acylation and subsequent internal attack by the hydroxyl group to yield hydrofuran products, effectively creating a new fused ring system researchgate.net. Furthermore, regioselective ring opening of the aziridine at the C-7 position by various nucleophiles is a known method to produce trans-2,6-disubstituted piperidines researchgate.net.

Starting Material TypeTransformationResulting Architecture
Dihalogenated azabicyclo[4.1.0]heptanesReductive amination with cyclopropane cleavageRing-expanded systems (e.g., functionalized azepanes). nih.govscispace.com
1-Azabicyclo[4.1.0]heptan-2-oneReaction with amines followed by N-acylationFused hydrofuran products. researchgate.net
1-Azabicyclo[4.1.0]heptane derivativesRegioselective aziridine ring-openingtrans-2,6-disubstituted piperidines. researchgate.net

Applications in Advanced Organic Synthesis and Molecular Design

Utilization as Versatile Synthetic Building Blocks

The inherent strain of the three-membered aziridine (B145994) ring makes the 7-azabicyclo[4.1.0]heptane core susceptible to controlled ring-opening reactions. nih.goviupac.org This reactivity allows chemists to use the compound as a versatile building block, enabling the creation of more complex, functionalized molecules. The Boc group on the nitrogen atom serves to modulate the reactivity of the aziridine, preventing unwanted side reactions while allowing for strategic deprotection and further functionalization.

The utility of this scaffold is demonstrated in its ability to undergo highly regioselective and stereoselective ring-opening reactions. researchgate.netnih.gov Nucleophilic attack can be directed to either the bridge or bridgehead carbons of the bicyclic system, leading to the formation of different substituted heterocyclic structures. nih.gov This controlled bond cleavage releases the ring strain and provides a pathway to diverse molecular frameworks. nih.gov

Construction of Complex Natural Products and Bioactive Molecules

The 7-azabicyclo[4.1.0]heptane framework is a key intermediate in the synthesis of various biologically active natural products and their analogues. nih.gov The strategic, regioselective opening of the bicyclic aziridinium (B1262131) ion derived from this core structure provides a powerful method for constructing substituted piperidine (B6355638) and azepane rings, which are common motifs in many alkaloids. nih.govresearchgate.net

This synthetic strategy has been successfully applied to the asymmetric synthesis of several important natural products. For instance, the ring-expansion of an enantiopure precursor related to the azabicyclo[4.1.0]heptane system has led to the efficient synthesis of D-fagomine and analogues of febrifugine. nih.gov

Table 1: Synthesis of Natural Product Scaffolds from Azabicyclo[4.1.0]heptane Derivatives
Precursor SystemRing-Opening ConditionsResulting ScaffoldApplication ExampleCitation
1-Azoniabicyclo[4.1.0]heptane tosylateNucleophilic attack (e.g., acetate)Substituted PiperidineSynthesis of D-fagomine nih.gov
1-Azoniabicyclo[4.1.0]heptane tosylateNucleophilic attackSubstituted PiperidineSynthesis of Febrifugine analogue nih.gov
1-Azoniabicyclo[4.1.0]heptane tosylateNucleophilic attackSubstituted AzepaneSynthesis of Balanol nih.gov

Precursors for Nitrogen-Containing Heterocyclic Scaffolds

The strained bicyclic system of 7-azabicyclo[4.1.0]heptane serves as a latent source of functionalized monocyclic heterocycles. Through controlled ring-opening reactions, it acts as a valuable precursor for a variety of larger, nitrogen-containing scaffolds. iupac.org The outcome of the ring-opening is highly dependent on the nature of the nucleophile and the reaction conditions, allowing for divergent synthesis pathways. nih.gov

Specifically, nucleophilic attack at the bridgehead carbon leads to the formation of substituted piperidines, while attack at the bridge carbon can yield substituted azepanes. nih.gov This strategic ring expansion is a key method for converting the compact bicyclic structure into more complex and functionally diverse azaheterocycles, which are foundational structures in medicinal chemistry. nih.govrsc.org

Scaffold for Conformationally Constrained Amino Acid Mimics and Peptidomimetics

The rigid bicyclic structure of the 7-azabicyclo[4.1.0]heptane skeleton makes it an attractive scaffold for designing conformationally constrained mimics of natural amino acids. d-nb.info Such mimics are crucial in the development of peptidomimetics—molecules that imitate the structure and function of natural peptides but often have improved properties like enhanced stability and bioavailability. d-nb.info By incorporating the rigid azabicyclo[4.1.0]heptane core, the conformational flexibility of a peptide chain can be significantly reduced.

This structural constraint helps to lock the molecule into a specific bioactive conformation, potentially leading to higher potency and selectivity for its biological target. d-nb.info Derivatives of azabicyclo[4.1.0]heptane have been explored for the synthesis of novel bicyclic N-Boc protected γ-amino acids. researchgate.net While the broader class of bicyclic amino acids is well-established for creating peptidomimetics, the specific application of the 7-tert-butyl derivative continues to be an area of synthetic exploration. d-nb.infonih.gov

Contribution to the Development of 3D-Shaped and sp³-Enriched Molecular Frameworks

In modern drug discovery, there is a significant emphasis on moving away from flat, aromatic molecules towards more three-dimensional, sp³-enriched structures. acs.org Molecules with a higher fraction of sp³-hybridized carbons tend to have improved physicochemical properties, such as better solubility and metabolic stability, which are desirable for drug candidates. researchgate.net The non-planar, rigid structure of 7-azabicyclo[4.1.0]heptane makes it an exemplary contributor to this area of molecular design. researchgate.net

The azabicyclo[4.1.0]heptane framework is considered a promising entry point for drug discovery projects because it aligns with the principles of "lead-likeness," which favor rigid, 3D-shaped scaffolds. researchgate.netresearchgate.net The inherent three-dimensionality of this bicyclic system allows for the precise spatial arrangement of functional groups, enabling better interaction with the complex 3D structures of biological targets like proteins and enzymes. acs.org The use of such sp³-enriched building blocks is a key strategy for exploring novel chemical space and developing the next generation of therapeutic agents. acs.orgresearchgate.net

Emerging Research Directions and Future Perspectives

The strained, bicyclic framework of 7-tert-Butyl-7-azabicyclo[4.1.0]heptane, featuring a sterically demanding N-tert-butyl group, presents both challenges and opportunities in synthetic chemistry. This unique structure serves as a valuable scaffold for accessing diverse nitrogen-containing molecules. Future research is poised to expand the synthetic utility and application of this compound, focusing on more efficient and selective methodologies, exploring novel chemical transformations, designing functional derivatives, and embracing sustainable manufacturing processes.

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